molecular formula C16H27N5O B15211852 2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol

2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol

Cat. No.: B15211852
M. Wt: 305.42 g/mol
InChI Key: WIJFPHJIVVTUBA-UHFFFAOYSA-N
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Description

2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol is a triazolopyrimidine derivative characterized by a fused heterocyclic core (1,2,4-triazolo[1,5-a]pyrimidine) substituted at the 5-position with a methyl group and at the 7-position with an octylamino-ethanol side chain.

  • Alkylation reactions: Substitution of a 7-chloro or 7-hydroxyl group with octylamine derivatives under basic conditions (e.g., NaOH in DMF) .
  • Solvent-catalyst systems: Use of molten TMDP (tetramethylenediamine phosphate) or ethanol/water mixtures for efficient cyclization and purification .

Properties

Molecular Formula

C16H27N5O

Molecular Weight

305.42 g/mol

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-octylamino]ethanol

InChI

InChI=1S/C16H27N5O/c1-3-4-5-6-7-8-9-20(10-11-22)15-12-14(2)19-16-17-13-18-21(15)16/h12-13,22H,3-11H2,1-2H3

InChI Key

WIJFPHJIVVTUBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCO)C1=CC(=NC2=NC=NN12)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol typically involves the reaction of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with an octylamine derivative under specific conditions. One common method involves the use of a regioselective one-step procedure where 3,5-diamino-1,2,4-triazole reacts with substituted 1-aryl-1,3-butanediones .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at the 5-, 7-, and 2-positions of the triazolopyrimidine core. These modifications significantly alter physicochemical properties and bioactivity:

Compound Name Substituents (Position) Molecular Formula Yield (%) Key Properties/Activities Reference
Target Compound 5-Me, 7-(octylamino-ethanol) C₁₈H₃₀N₆O N/A High lipophilicity, balanced solubility -
N-(3-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (96) 5-Me, 7-(3-Cl-C₆H₄NH), 2-(MeNHCH₂) C₁₅H₁₆ClN₇ 21 Moderate antimalarial activity (in vitro)
4-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol (GV7) 5-Me, 7-(4-OH-C₆H₄NH) C₁₂H₁₁N₅O N/A Hydrogen-bond donor, potential kinase inhibition
5-Methyl-N-(2-naphthyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-Me, 7-(2-naphthylNH) C₁₆H₁₃N₅ N/A Enhanced aromatic stacking, tested in Plasmodium models
N-(4-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (92) 5-Me, 7-(4-Cl-C₆H₄NH), 2-(Me₂NCH₂) C₁₆H₁₇ClN₆ 31 Improved solubility via tertiary amine

Key Observations :

  • Lipophilicity : The octyl chain in the target compound confers higher logP values compared to analogs with shorter alkyl or aryl groups, which may enhance tissue penetration but reduce aqueous solubility .

Biological Activity

The compound 2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol , a derivative of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C_{15}H_{22}N_{6}O
  • Molecular Weight : 306.38 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Phosphodiesterase Inhibition :
    • Similar compounds have been identified as inhibitors of phosphodiesterase type 2 (PDE2), which plays a crucial role in cellular signaling pathways related to cyclic nucleotides. The inhibition of PDE2 can enhance intracellular cAMP levels, leading to various physiological effects such as vasodilation and anti-inflammatory responses .
  • Antitumor Activity :
    • Research indicates that derivatives of triazolo-pyrimidines exhibit significant cytotoxic effects against several cancer cell lines. For instance, compounds structurally related to 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine have shown tumor growth inhibitory properties comparable to established chemotherapeutics like cisplatin .
  • Antimicrobial Properties :
    • Some studies suggest that triazolo derivatives possess antibacterial activity against pathogens such as Staphylococcus aureus, indicating potential therapeutic applications in treating bacterial infections .

Biological Activity Data

Activity TypeObserved EffectsReference
PDE InhibitionIncreased cAMP levels leading to enhanced signalingUS Patent
Antitumor ActivityCytotoxic effects on various cancer cell linesPubMed
Antibacterial ActivityEffective against Staphylococcus aureusPubMed

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxicity of triazole derivatives against 12 human cancer cell lines. The results demonstrated that certain derivatives exhibited significant growth inhibition, with some compounds showing potency comparable to cisplatin. This suggests a promising avenue for developing new anticancer agents based on the triazolo-pyrimidine scaffold .

Case Study 2: PDE Inhibition and Its Implications

Inhibitors of PDE2 have been linked to potential therapeutic benefits in conditions like heart failure and depression due to their role in enhancing cAMP signaling. The compound may contribute to these effects through its structural similarity to known PDE inhibitors .

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